BenchChemオンラインストアへようこそ!

3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile

Lipophilicity Drug-likeness Aqueous solubility

3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile (CAS 543686-58-4; synonym: 3-(4-cinnamylpiperazin-1-yl)-3-oxopropanenitrile) is a synthetic small molecule (C₁₆H₁₉N₃O, MW 269.34) belonging to the cinnamylpiperazine class. It features a piperazine core substituted at N1 with a trans-cinnamyl group and at N4 with a 3-oxopropanenitrile (cyanoacetyl) moiety.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
Cat. No. B12470676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC#N
InChIInChI=1S/C16H19N3O/c17-9-8-16(20)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7H,8,10-14H2
InChIKeyWCZCTBJSMZYQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile (CAS 543686-58-4): Structural and Physicochemical Baseline for Procurement Evaluation


3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile (CAS 543686-58-4; synonym: 3-(4-cinnamylpiperazin-1-yl)-3-oxopropanenitrile) is a synthetic small molecule (C₁₆H₁₉N₃O, MW 269.34) belonging to the cinnamylpiperazine class [1]. It features a piperazine core substituted at N1 with a trans-cinnamyl group and at N4 with a 3-oxopropanenitrile (cyanoacetyl) moiety [1]. This compound is supplied as a research-grade chemical by multiple vendors at purities ranging from 95% to ≥98% and is intended exclusively for laboratory research and further synthetic elaboration . Its computed physicochemical profile (XLogP3 = 1.6, TPSA = 47.3 Ų, 3 hydrogen bond acceptors, 0 hydrogen bond donors) places it in a physicochemical space distinct from the clinically established cinnamylpiperazine drugs cinnarizine and flunarizine [1].

Why 3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile Cannot Be Replaced by Generic Cinnamylpiperazine Analogs


Cinnamylpiperazine derivatives span a broad spectrum of pharmacological profiles depending on the nature of the N4 substituent . The clinically used drugs cinnarizine (1-benzhydryl-4-cinnamylpiperazine) and flunarizine (bis-4-fluorobenzhydryl analog) are antihistaminic calcium channel blockers with high lipophilicity (XLogP 5.3–6.2), while 1-butyryl-4-cinnamylpiperazine (bucinnazine, AP-237) acts as a synthetic opioid analgesic [1]. The target compound incorporates a 3-oxopropanenitrile group in place of these pharmacologically dominant N4 substituents, yielding a fundamentally different physicochemical signature: a computed XLogP3 of 1.6 versus 5.3 for cinnarizine and 2.52 for bucinnazine, plus three hydrogen bond acceptors versus two for all comparators [2]. These differences in lipophilicity and hydrogen-bonding capacity predict divergent membrane permeability, solubility, and target engagement profiles that preclude simple functional interchangeability [3].

Quantitative Differentiation Evidence for 3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile Versus Closest Analogs


Lipophilicity (XLogP3) Reduction of 3.7–4.6 Log Units Relative to Cinnarizine and Flunarizine Enables Aqueous Compatibility

The target compound exhibits a computed XLogP3 of 1.6, which is substantially lower than the clinically established cinnamylpiperazine calcium channel blockers cinnarizine (XLogP 5.3) and flunarizine (XLogP ≈ 5.8–6.2) [1][2]. This represents a 3.7 to 4.6 log unit reduction in lipophilicity, corresponding to a predicted >1,000-fold increase in aqueous solubility based on the Lipinski framework [3]. The target's XLogP3 also falls below that of 1-butyryl-4-cinnamylpiperazine (LogP 2.52), indicating superior aqueous compatibility within this congeneric series .

Lipophilicity Drug-likeness Aqueous solubility Physicochemical profiling

Enhanced Hydrogen Bond Acceptor Count (HBA = 3) Versus All Major Cinnamylpiperazine Comparators (HBA = 2)

The target compound possesses three hydrogen bond acceptors (two from the amide-like carbonyl and nitrile groups, one from the piperazine tertiary amine), compared to only two hydrogen bond acceptors for cinnarizine, flunarizine, 1-cinnamylpiperazine, and 1-butyryl-4-cinnamylpiperazine, all of which lack the nitrile functionality [1][2][3]. The additional HBA arises specifically from the cyano (−C≡N) group of the 3-oxopropanenitrile substituent, which also contributes to an elevated topological polar surface area (TPSA) of 47.3 Ų vs. 6.48 Ų for cinnarizine and flunarizine [1].

Hydrogen bonding Molecular recognition Target engagement SAR

Molecular Weight and Rotatable Bond Advantage for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 269.34 Da, the target compound occupies a favorable 'lead-like' chemical space, substantially smaller than cinnarizine (368.5 Da) and flunarizine (404.5 Da) [1][2]. It is modestly larger than the parent 1-cinnamylpiperazine (202.30 Da) and comparable to 1-butyryl-4-cinnamylpiperazine (272.39 Da) [3]. Critically, the target compound has only 4 rotatable bonds compared to 6 for both cinnarizine and flunarizine, predicting lower entropic penalty upon target binding and higher ligand efficiency potential [1][4].

Fragment-based drug discovery Lead-likeness Molecular weight Library design

Class-Level Differentiation: Cinnamylpiperazine Pharmacological Multi-Target Potential, with the Nitrile as a Privileged Fragment for Enzyme Inhibition

The cinnamylpiperazine scaffold is recognized as a privileged motif with documented activities across CNS, antitumor, antiviral, anti-inflammatory, antimicrobial, cardiovascular, and enzyme inhibitory targets . While direct biological data for the target compound are not available in the public domain, the 3-oxopropanenitrile group incorporates a nitrile moiety that is established in medicinal chemistry as a key pharmacophoric element for reversible and irreversible enzyme inhibition (e.g., cathepsin K inhibitors, DPP-4 inhibitors such as vildagliptin) [1]. This contrasts with the N4 substituents in cinnarizine (benzhydryl—optimized for H1 receptor and calcium channel binding) and bucinnazine (butyryl amide—optimized for opioid receptor engagement), suggesting a divergent biological target profile [2].

Cinnamylpiperazine pharmacology Nitrile pharmacophore Enzyme inhibition Multi-target drug design

Purity Tiering Across Vendors: ≥98% Specification Enables Structure-Activity Studies Without Purification Overhead

Commercial availability of the target compound spans multiple purity grades: 95% (AKSci, CymitQuimica), 97% (MolCore), and ≥98% (ChemScene, Leyan) . This purity tiering allows researchers to select a specification matched to experimental requirements. The ≥98% grade is suitable for quantitative structure-activity relationship (QSAR) studies and biophysical assays where impurity-driven artifacts must be minimized. In contrast, the structurally related 1-cinnamylpiperazine and 1-butyryl-4-cinnamylpiperazine are most commonly available at 95% minimum purity, potentially requiring additional purification for sensitive assays .

Chemical purity Procurement specification Reproducibility Quality control

Absence of Hydrogen Bond Donors (HBD = 0) Reduces Metabolic Liabilities Present in 1-Cinnamylpiperazine (HBD = 1)

The target compound has zero hydrogen bond donors (both piperazine nitrogens are fully substituted), whereas the parent 1-cinnamylpiperazine possesses one HBD (secondary amine N–H) [1]. The absence of an N–H donor eliminates a primary site for Phase II glucuronidation and N-oxidation metabolic pathways, which are well-documented clearance mechanisms for secondary amine-containing piperazines [2]. Cinnarizine and flunarizine similarly have HBD = 0 due to full N-substitution, but their metabolic fate is dominated by CYP3A4-mediated oxidation of the benzhydryl and cinnamyl rings rather than piperazine-directed metabolism [3].

Metabolic stability Hydrogen bond donor Drug metabolism ADME

Recommended Research and Procurement Application Scenarios for 3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile


Lead-Like Scaffold for Fragment-Growth and Hit-to-Lead Medicinal Chemistry Programs

With a molecular weight of 269.34 Da (within the lead-like window of MW ≤ 350), only 4 rotatable bonds, and a balanced TPSA of 47.3 Ų, this compound is well suited as a starting scaffold for fragment-growth campaigns targeting enzyme classes where the nitrile group can serve as a warhead or H-bond anchor [1][2]. Its intermediate lipophilicity (XLogP3 = 1.6) avoids the promiscuity risks associated with highly lipophilic cinnamylpiperazines such as cinnarizine (XLogP 5.3), making it amenable to systematic SAR exploration with a lower risk of non-specific assay interference [3][4].

Negative Control or Pharmacological Tool Compound for Cinnamylpiperazine Calcium Channel Blocker Studies

The target compound shares the cinnamylpiperazine core with cinnarizine and flunarizine but replaces the calcium channel-essential benzhydryl moiety with a compact 3-oxopropanenitrile group. This structural divergence makes it a candidate for use as a matched molecular pair comparator in studies designed to deconvolute the contribution of the benzhydryl substituent to calcium channel blockade, H1 receptor antagonism, and mitochondrial toxicity [5][6]. The ≥98% purity grade available from ChemScene supports reliable use in electrophysiological and biochemical counter-screens .

Synthetic Intermediate for Diversified Cinnamylpiperazine Library Generation

The 3-oxopropanenitrile group contains both a ketone and a nitrile functionality, offering orthogonal reactive handles for further synthetic elaboration: the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo reductive amination or Grignard addition [1][7]. This dual reactivity makes the compound a versatile building block for generating structurally diverse cinnamylpiperazine libraries in parallel synthesis workflows, particularly for exploring chemical space inaccessible from 1-cinnamylpiperazine alone.

Physicochemical Probe for Evaluating CNS Multiparameter Optimization (MPO) Scores in Cinnamylpiperazine Series

The target compound's favorable CNS MPO-relevant properties (MW 269.34, XLogP3 1.6, TPSA 47.3, HBD 0, pKa of piperazine N ≈ 7–8) place it within the desirable CNS drug-like space defined by the Wager and Rankovic criteria [1][8]. It can serve as a reference compound for benchmarking the physicochemical trajectory of cinnamylpiperazine lead series intended for CNS indications, providing a data point distinct from the highly lipophilic cinnarizine/flunarizine cluster and the basic amine character of 1-cinnamylpiperazine.

Quote Request

Request a Quote for 3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.